

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-Hydroxybutyrate*

Cat. No.: *B1661012*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2-hydroxybutyrate** (CAS 52089-54-0), a valuable chiral building block in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 2-hydroxybutyrate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~4.20	q	7.1	2H	-OCH ₂ CH ₃
~4.09	t	6.5	1H	-CH(OH)-
~2.90	s (broad)	-	1H	-OH
~1.70	m	-	2H	-CH ₂ CH ₃
~1.25	t	7.1	3H	-OCH ₂ CH ₃
~0.95	t	7.4	3H	-CH ₂ CH ₃

Solvent: CDCl_3 . The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

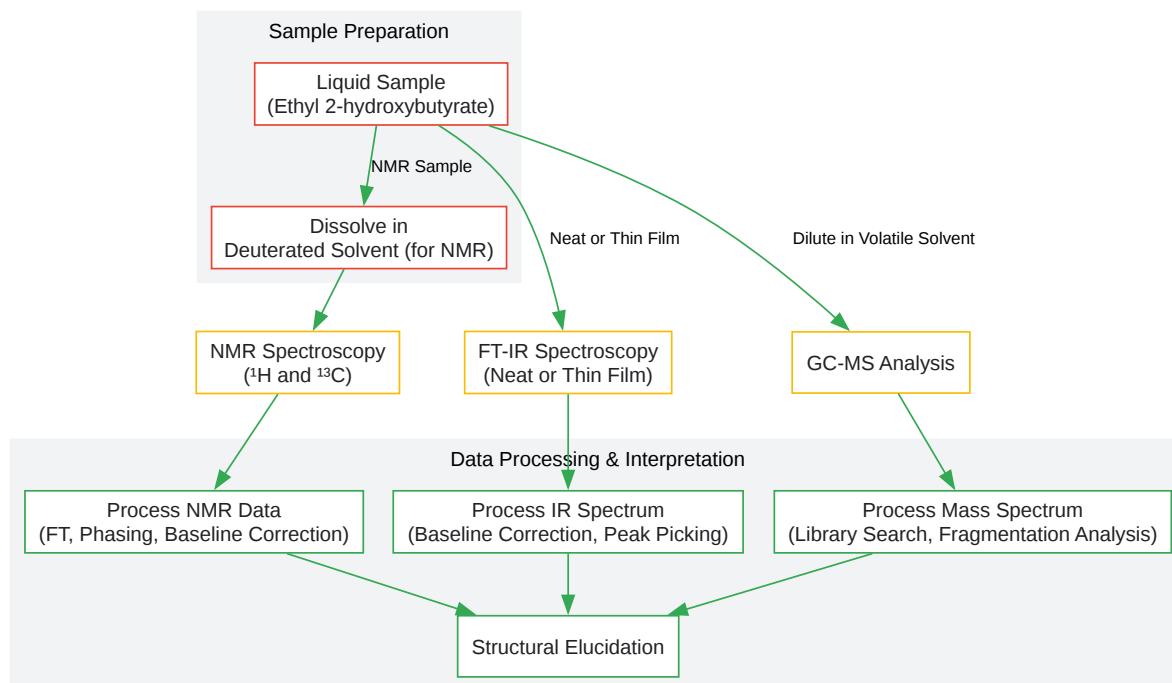
Chemical Shift (δ) ppm	Assignment
~175.0	$\text{C}=\text{O}$
~70.0	$-\text{CH}(\text{OH})-$
~61.0	$-\text{OCH}_2\text{CH}_3$
~27.0	$-\text{CH}_2\text{CH}_3$
~14.0	$-\text{OCH}_2\text{CH}_3$
~10.0	$-\text{CH}_2\text{CH}_3$

Note: Experimental ^{13}C NMR data for **ethyl 2-hydroxybutyrate** is not readily available in public spectral databases. The data presented here is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3450	Strong, Broad	O-H stretch (hydroxyl group)
~2970	Strong	C-H stretch (aliphatic)
~1735	Strong	$\text{C}=\text{O}$ stretch (ester)
~1180	Strong	C-O stretch (ester)
~1100	Medium	C-O stretch (hydroxyl group)

Sample form: Neat liquid.


Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
132	< 5	[M] ⁺ (Molecular ion)
103	~ 30	[M - C ₂ H ₅] ⁺
87	~ 100	[M - OC ₂ H ₅] ⁺
59	~ 80	[COOC ₂ H ₅] ⁺
45	~ 40	[C ₂ H ₅ O] ⁺
29	~ 50	[C ₂ H ₅] ⁺

The fragmentation pattern is characteristic of an ethyl ester, with the base peak resulting from the loss of the ethoxy group.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as **ethyl 2-hydroxybutyrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **ethyl 2-hydroxybutyrate**.

Materials:

- **Ethyl 2-hydroxybutyrate**
- Deuterated chloroform (CDCl_3) with 0.03% v/v TMS
- NMR tube (5 mm diameter)
- Pasteur pipette
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **ethyl 2-hydroxybutyrate** directly into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

- ^1H NMR Acquisition:
 - Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.
 - Acquire the Free Induction Decay (FID).
- ^{13}C NMR Acquisition:
 - Switch the nucleus to ^{13}C .
 - Set the appropriate acquisition parameters. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FIDs of both the ^1H and ^{13}C spectra.
 - Phase the spectra and perform baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
 - Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum and identify the chemical shifts and multiplicities of all signals.
 - Identify the chemical shifts of the peaks in the ^{13}C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of neat **ethyl 2-hydroxybutyrate**.

Materials:

- **Ethyl 2-hydroxybutyrate**

- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Dropper or pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Kimwipes

Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of **ethyl 2-hydroxybutyrate** onto the center of the ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
 - Clean the ATR crystal thoroughly with a Kimwipe moistened with a suitable solvent and allow it to dry completely.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
 - Use the software to identify the wavenumbers of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of **ethyl 2-hydroxybutyrate** and identify its major fragments.

Materials:

- **Ethyl 2-hydroxybutyrate**
- Volatile solvent (e.g., dichloromethane or ethyl acetate)
- Vial with a septum cap
- Microsyringe
- GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **ethyl 2-hydroxybutyrate** (e.g., ~100 ppm) in a volatile solvent.
 - Transfer the solution to a GC vial and seal with a septum cap.
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
 - Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 20-200).
- Injection and Analysis:

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
- The sample will be vaporized and separated on the GC column.
- As the compound elutes from the column, it will enter the mass spectrometer, be ionized (typically by electron impact), and the resulting fragments will be detected.
- Data Processing:
 - Identify the peak corresponding to **ethyl 2-hydroxybutyrate** in the total ion chromatogram.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and the major fragment ions.
 - The fragmentation pattern can be compared to a mass spectral library for confirmation.
- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-Hydroxybutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1661012#spectroscopic-data-nmr-ir-ms-of-ethyl-2-hydroxybutyrate\]](https://www.benchchem.com/product/b1661012#spectroscopic-data-nmr-ir-ms-of-ethyl-2-hydroxybutyrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com